2-Amino-5-chloro-2'-fluorobenzophenone
Overview
Description
2-Amino-5-chloro-2'-fluorobenzophenone is a chemical compound with potential applications in various fields of chemistry and material science. Its unique molecular structure, which includes amino, chloro, and fluoro groups attached to a benzophenone backbone, makes it a versatile intermediate for synthesizing a wide range of compounds, including pharmaceuticals and organic materials.
Synthesis Analysis
The synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone involves acylation reactions, typically starting from para-chloroaniline, followed by various chloro- or fluorobenzoyl chlorides in solid state via the Friedel–Crafts reaction (Cortez-Maya et al., 2012). This process allows for the efficient introduction of the chloro and fluoro substituents into the benzophenone structure.
Molecular Structure Analysis
The molecular structure of derivatives synthesized from 2-Amino-5-chloro-2'-fluorobenzophenone has been analyzed using various spectroscopic methods, including FT-IR, NMR, and X-ray diffraction. These studies reveal detailed insights into the geometry, electronic structure, and chemical reactivity of the molecule. For example, DFT calculations and experimental findings have shown the optimized geometry and identified chemically active sites responsible for its reactivity (Satheeshkumar et al., 2017).
Scientific Research Applications
Fluorescence Derivatization Reagent : A study by Nohta et al. (1994) discussed the use of a related compound, 2-Amino-4,5-ethylenedioxyphenol, as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This derivative produces fluorescent derivatives, enabling separation by reversed-phase chromatography with detection limits of 5-10 pmol on column (Nohta et al., 1994).
Anticancer Potential : Bradshaw et al. (2002) highlighted the lysyl amide prodrug of a related compound, 2-(4-aminophenyl)-5-fluorobenzothiazole, showing potential against breast and ovarian cancers with manageable toxic side effects (Bradshaw et al., 2002).
pH Measurement in Biological Systems : Rhee et al. (1995) discovered that fluorinated o-aminophenol derivatives, including compounds similar to 2-Amino-5-chloro-2'-fluorobenzophenone, could serve as pH-sensitive probes for intracellular pH measurements. These compounds have minimal affinity for other ions and are appropriate for physiological pH ranges (Rhee et al., 1995).
Spectrophotometric Determination of Iron(III) : A 2012 study by Al and Galil utilized 2-amino-5-chloro-2'-fluorobenzophenone in new oxidative electrophilic coupling reactions for determining iron(III) in environmental waters, soils, and industrial effluents (Al & Galil, 2012).
Synthesis of Efficient Fluorophores and Antioxidants : Aleksanyan and Hambardzumyan (2013) synthesized 2-(2-carboxyphenylamino)-4-methylquinolines, showing potential as fluorophores and antioxidants for biological systems. This research indicates the utility of similar compounds in biological and chemical synthesis (Aleksanyan & Hambardzumyan, 2013).
Antimicrobial and Antifungal Properties : Pant, Godwal, and Sanju (2021) explored 8-substituted-2-(2-chlorophenyl-3-chlorophenyl)-4-(4-hydroxyphenyl/phenyl)-2,3/2,5-dihydro-1,5-benzothiazepines for their antimicrobial and antifungal properties, highlighting the potential of structurally similar compounds (Pant, Godwal, & Sanju, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2-amino-5-chlorophenyl)-(2-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGMXPIQRQSORU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057832 | |
Record name | 2-Amino-5-chloro-2'-fluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5057832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-chloro-2'-fluorobenzophenone | |
CAS RN |
784-38-3 | |
Record name | 2-Amino-5-chloro-2′-fluorobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=784-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-chloro-2'-fluorobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000784383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5-chloro-2'-fluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5057832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-chloro-2'-fluorobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.197 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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